
methyl 1H-indazole-3-carboxylate
Overview
Description
Methyl 1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H8N2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle that is structurally related to indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1H-indazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. This esterification reaction yields this compound as the product .
Another method involves the cyclization of 2-nitrobenzyl cyanide with hydrazine hydrate, followed by esterification with methanol. This multi-step synthesis provides a high yield of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Pharmaceutical Applications
Methyl 1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, making it valuable in the development of drugs targeting multiple conditions.
Key Areas of Pharmaceutical Research
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Anticancer Drugs :
- This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as K562, with an IC50 value of 5.15 µM, indicating potent inhibitory effects on cell proliferation.
Cell Line IC50 Value (µM) Mechanism K562 5.15 Induces apoptosis via p53 pathway modulation HEK-293 33.2 Selective toxicity towards cancer cells -
Anti-inflammatory Agents :
- Research suggests potential use as an anti-inflammatory and analgesic agent due to its ability to modulate inflammatory pathways.
-
Neurological Disorders :
- The compound is being explored for its effects on neurological pathways, which may lead to the development of treatments for conditions like depression and anxiety.
Biochemical Research Applications
In biochemical research, this compound is utilized to study enzyme interactions and receptor binding, providing insights into cellular mechanisms.
Key Research Areas
-
Enzyme Inhibition Studies :
- The compound has been shown to interact with various enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator depending on the context.
-
Receptor Binding Studies :
- It is used in studies examining how compounds bind to receptors, which is crucial for understanding drug action and developing new therapeutic agents.
Material Science Applications
This compound is also being explored for its properties in material science, particularly in developing advanced materials.
Applications in Material Science
-
Polymer Development :
- The compound's chemical properties make it suitable for creating polymers with enhanced durability and chemical resistance.
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Coatings and Sensors :
- Research indicates potential applications in producing coatings that exhibit specific electronic properties beneficial for sensor technology.
Agrochemical Formulations
The compound finds applications in agrochemicals, enhancing crop protection and pest resistance while minimizing environmental impact.
Key Agrochemical Applications
- Development of pesticides and herbicides that improve crop yields without harming beneficial organisms.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
-
Anticancer Activity :
- A study demonstrated significant anticancer properties against various cancer cell lines, indicating the compound's potential as a chemotherapeutic agent.
-
Anti-inflammatory Research :
- Investigations into its anti-inflammatory effects revealed promising results that could lead to new treatments for inflammatory diseases.
-
Material Science Innovations :
- Research into the compound's use in developing new materials has shown potential for creating advanced coatings with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-1H-indazole-3-carboxylate
- Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride
- Indazole-3-carboxylic acid methyl ester
Uniqueness
Methyl 1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is known for its ability to interact with various biological targets. The molecular formula is , and its structure includes a methyl ester group that contributes to its solubility and bioavailability.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, one study reported that specific derivatives showed selective cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and Hep-G2 (hepatocellular carcinoma). The most potent derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong inhibitory effects on cell proliferation .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Ratio (K562/HEK-293) |
---|---|---|---|
Compound 6o | K562 | 5.15 | 6.45 |
Compound X | Hep-G2 | 3.32 | 4.00 |
The mechanism underlying these effects involves the induction of apoptosis through the modulation of key proteins in the apoptotic pathway. Specifically, compounds derived from this compound can alter the expression levels of Bcl-2 (an anti-apoptotic protein) and Bax (a pro-apoptotic protein), thus facilitating apoptosis in cancer cells .
The antitumor activity is primarily attributed to the compound's ability to disrupt the p53/MDM2 interaction, leading to increased levels of p53 protein. This elevation results in enhanced transcription of pro-apoptotic genes, promoting cell death in malignant cells. Western blot analyses have shown that treatment with this compound derivatives leads to upregulation of p53 and downregulation of MDM2, confirming their role as potential anticancer agents .
Case Studies
In a clinical context, the effects of synthetic cannabinoids related to this compound have been documented in cases involving acute intoxications. These studies highlight the dual nature of indazole derivatives, where while some exhibit therapeutic potential, others may pose risks due to their psychoactive properties .
Table 2: Summary of Clinical Cases Involving Indazole Derivatives
Case Study | Substance | Outcome | Notes |
---|---|---|---|
Case A | MDMB-4en-PINACA | Acute poisoning | Involved multiple substances |
Case B | Methyl indazole derivative | Non-fatal intoxication | Documented adverse effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1H-indazole-3-carboxylate, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via Fischer esterification of 1H-indazole-3-carboxylic acid or through alkylation of this compound with bromoalkanes (e.g., (bromomethyl)cyclohexane) under basic conditions (e.g., potassium tert-butoxide in THF/ethanol). Critical steps include maintaining anhydrous conditions during alkylation and precise pH control during hydrolysis. Yields are optimized by using excess alkyl halide (1.5–2.0 equivalents) and refluxing in aprotic solvents like THF .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- Methodological Answer :
- NMR : The -NMR spectrum typically shows a singlet at δ 3.9–4.0 ppm for the methyl ester group. Aromatic protons appear as multiplets between δ 7.5–8.5 ppm, with splitting patterns dependent on substitution .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+Na] at m/z 315.0856 for CHNNaO) .
- FTIR : Key peaks include C=O stretching (~1700 cm) and aromatic C-H bending (~750 cm) .
Q. What are the recommended crystallographic protocols for resolving the crystal structure of this compound derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Data collection at low temperature (100 K) to reduce thermal motion.
- Twin refinement if merging statistics indicate pseudo-symmetry (e.g., Hooft parameter > 0.5).
- Validate hydrogen bonding networks using Olex2 or Mercury to confirm packing stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for cannabinoid receptor agonists derived from this compound?
- Methodological Answer : Discrepancies in CB1/CB2 receptor binding affinities may arise from enantiomeric impurities. Strategies include:
- Chiral HPLC separation (e.g., using a Chiralpak IA column) to isolate (S)- and (R)-enantiomers.
- Functional assays (e.g., cAMP inhibition) to validate stereospecific activity. Cross-validate with radioligand displacement assays (e.g., H-CP55940) .
Q. What strategies address structural ambiguities in this compound derivatives during X-ray diffraction analysis?
- Methodological Answer : For ambiguous electron density:
- Use SQUEEZE (in PLATON) to model disordered solvent.
- Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
- Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. How can researchers mitigate synthetic byproducts during N-alkylation of this compound?
- Methodological Answer : Common byproducts (e.g., dialkylated species) are minimized by:
- Using bulky bases (e.g., KOtBu) to favor mono-alkylation.
- Monitoring reaction progress via TLC (hexane:EtOAc = 3:1, R ~0.4 for mono-alkylated product).
- Purify via flash chromatography (silica gel, gradient elution) .
Q. Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Explosion Risk : Avoid open flames; static electricity-safe equipment is mandatory during alkylation .
- Storage : Keep in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing .
Properties
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43120-28-1 | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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